![molecular formula C21H24O2 B14218579 4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol CAS No. 533930-99-3](/img/structure/B14218579.png)
4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Bis(4-hydroxyphenyl)bicyclo[331]nonane is an organic compound that features a bicyclic nonane structure with two hydroxyphenyl groups attached at the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(4-hydroxyphenyl)bicyclo[3.3.1]nonane typically involves the reaction of 9,9-bis(4-hydroxyphenyl)fluorene with suitable reagents under controlled conditions. One common method involves the use of bifunctional ionic liquids as catalysts, which can achieve nearly 100% conversion with high selectivity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Bis(4-hydroxyphenyl)bicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy groups to other functional groups.
Substitution: The hydroxy groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
9,9-Bis(4-hydroxyphenyl)bicyclo[3.3.1]nonane has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials, such as epoxy resins and polycarbonates.
Wirkmechanismus
The mechanism of action of 9,9-Bis(4-hydroxyphenyl)bicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The bicyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: A structurally similar compound with a fluorene core instead of a bicyclic nonane structure.
Bicyclo[3.3.1]nonane derivatives: Various derivatives with different functional groups attached to the bicyclic nonane core.
Uniqueness
9,9-Bis(4-hydroxyphenyl)bicyclo[3.3.1]nonane is unique due to its specific structural features, which confer distinct chemical and physical properties. Its rigidity and stability make it suitable for applications requiring high-performance materials and precise molecular interactions.
Eigenschaften
CAS-Nummer |
533930-99-3 |
|---|---|
Molekularformel |
C21H24O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
4-[9-(4-hydroxyphenyl)-9-bicyclo[3.3.1]nonanyl]phenol |
InChI |
InChI=1S/C21H24O2/c22-19-11-7-17(8-12-19)21(18-9-13-20(23)14-10-18)15-3-1-4-16(21)6-2-5-15/h7-16,22-23H,1-6H2 |
InChI-Schlüssel |
AEVJDLLHPPMGSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCC(C1)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)

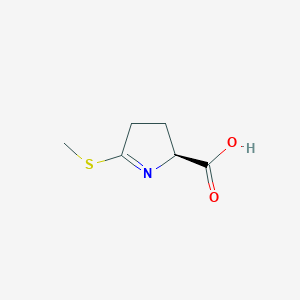
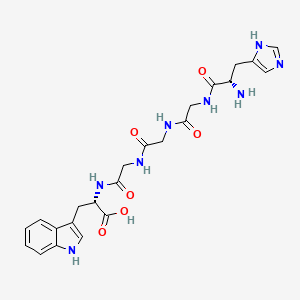
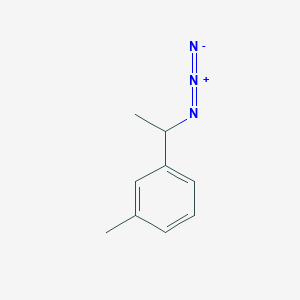
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)
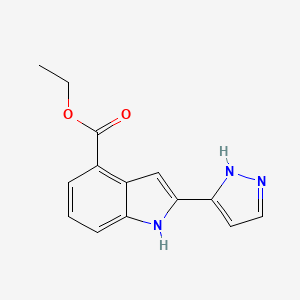
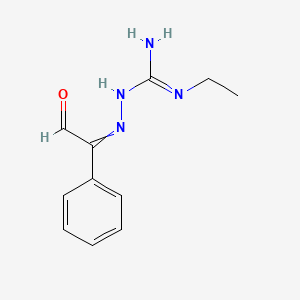
![N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride](/img/structure/B14218563.png)
![1,4-Dihydropyrazino[2,3-f]quinoxaline](/img/structure/B14218568.png)

